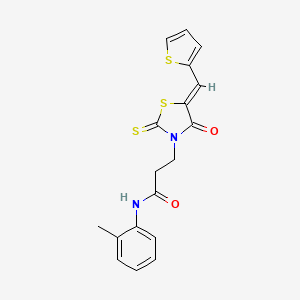

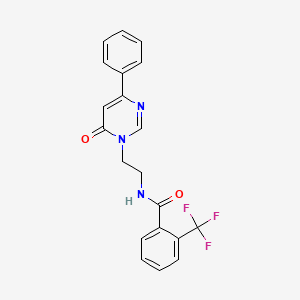

![molecular formula C21H24N2O3S2 B3011790 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide CAS No. 869069-85-2](/img/structure/B3011790.png)

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps, including thiazole formation, alkylation, and sulfonamide incorporation. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .

科学的研究の応用

Photodynamic Therapy Potential

A study by Pişkin et al. (2020) introduces a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing its application in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Potential

Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings suggest that these compounds could be developed into therapeutic agents (Küçükgüzel et al., 2013).

UV Protection and Antimicrobial Properties

Mohamed et al. (2020) designed benzenesulfonamides used as azo dyes for cotton textiles. These compounds enhanced the fabric's dyeability and provided UV protection and antibacterial properties, suggesting their application in material science (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Antimicrobial Activities

Wardkhan et al. (2008) investigated the antimicrobial activities of thiazole derivatives, demonstrating effectiveness against various bacterial and fungal isolates. This suggests potential applications in developing antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Applications

Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing significant anticancer activity against various cancer cell lines. This study highlights the potential of these compounds in developing treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Additional Studies

- Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, investigating their inhibitory properties against kynurenine 3-hydroxylase (Röver et al., 1997).

- Sonar et al. (2020) explored the synthesis of thiazole compounds and their anticancer activity against breast cancer cells (Sonar et al., 2020).

- Rozentsveig et al. (2011) investigated the synthesis of thiazole derivatives by reaction with thiourea, suggesting their potential in chemical synthesis (Rozentsveig et al., 2011).

特性

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S2/c1-14-5-10-19(13-15(14)2)28(24,25)22-12-11-20-16(3)23-21(27-20)17-6-8-18(26-4)9-7-17/h5-10,13,22H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAANNSIXJSHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

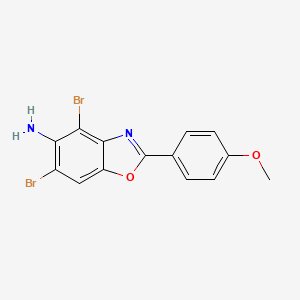

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)

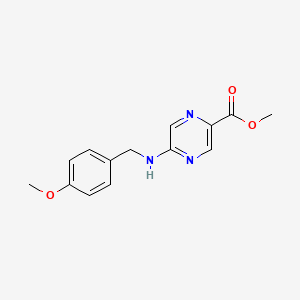

![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)

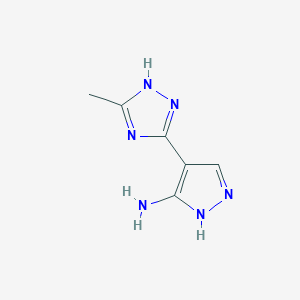

![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)

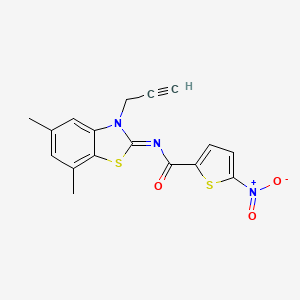

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)

![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)